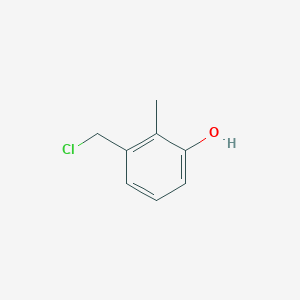

3-(Chloromethyl)-2-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClO |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

3-(chloromethyl)-2-methylphenol |

InChI |

InChI=1S/C8H9ClO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,5H2,1H3 |

InChI Key |

LETPSQYGJVZQFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1O)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Chloromethyl 2 Methylphenol

Regioselective Chloromethylation of 2-Methylphenol

Direct chloromethylation of 2-methylphenol (o-cresol) is an electrophilic aromatic substitution reaction that aims to introduce a chloromethyl group (-CH₂Cl) onto the benzene (B151609) ring. However, the inherent directing effects of the substituents make achieving high regioselectivity for the 3-position a significant challenge. The hydroxyl group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating, ortho, para-director. This results in preferential substitution at the positions ortho and para to the hydroxyl group (C4 and C6).

Electrophilic Substitution Approaches Utilizing Formaldehyde (B43269) Equivalents

The most common method for chloromethylation is the Blanc reaction, which utilizes formaldehyde (or its equivalents like paraformaldehyde) and hydrogen chloride. thieme-connect.com The reaction proceeds under acidic conditions, often with a Lewis acid catalyst, to generate a reactive electrophile, likely a chloromethyl cation (⁺CH₂Cl) or a related species. thieme-connect.com

For 2-methylphenol, the electrophilic attack will preferentially occur at the C4 and C6 positions due to the strong activating and directing influence of the hydroxyl group. The desired C3- and C5-positions are meta to the hydroxyl group and are therefore electronically disfavored for electrophilic substitution. Consequently, direct chloromethylation of 2-methylphenol typically yields a mixture of isomers, with 4-(chloromethyl)-2-methylphenol (B12332143) and 6-(chloromethyl)-2-methylphenol being the major products. Obtaining 3-(chloromethyl)-2-methylphenol as a major product through this direct approach is generally not feasible due to these electronic factors.

Catalytic Systems in Chloromethylation Reactions

Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are frequently employed as catalysts in chloromethylation reactions. thieme-connect.com Their primary role is to facilitate the formation of the electrophilic species from formaldehyde and hydrogen chloride. thieme-connect.com The Lewis acid coordinates to the carbonyl oxygen of formaldehyde, increasing the electrophilicity of the carbonyl carbon and promoting the reaction.

Table 1: Common Lewis Acids in Chloromethylation

| Catalyst | Typical Role | Reference |

| Zinc Chloride (ZnCl₂) | Promotes formation of the electrophile. | thieme-connect.com |

| Aluminum Chloride (AlCl₃) | Strong Lewis acid catalyst for electrophilic substitution. | thieme-connect.com |

While direct transition metal-catalyzed chloromethylation of phenols is not a widely established method, transition metals are extensively used in other C-H functionalization reactions of phenols. masterorganicchemistry.com For instance, palladium catalysts have been used for the ortho-C-H alkenylation of unprotected phenols. These methods often rely on a directing group to achieve regioselectivity. In principle, a transition metal could be used to direct the chloromethylation to a specific position, but this has not been specifically reported for the synthesis of this compound. The development of a catalytic system that could override the strong ortho, para-directing effect of the hydroxyl group remains a significant research challenge.

Derivatization from Precursor Compounds

Given the challenges associated with the direct regioselective chloromethylation of 2-methylphenol to obtain the 3-substituted isomer, a more practical approach involves the synthesis of a precursor molecule that is then converted to the final product. A key strategy is the synthesis of 3-(hydroxymethyl)-2-methylphenol (B1590342), followed by the conversion of the hydroxymethyl group to a chloromethyl group.

Synthesis of 3-(Hydroxymethyl)-2-methylphenol

The critical step in this route is the regioselective introduction of a hydroxymethyl group at the C3 position of 2-methylphenol.

A powerful strategy to achieve this is through directed ortho-metalation (DoM) . wikipedia.orgharvard.edu In this approach, a directing group on the aromatic ring complexes with an organolithium reagent (like n-butyllithium), directing the deprotonation to the adjacent ortho position. For 2-methylphenol, the hydroxyl group can act as a directing group. However, since the hydroxyl proton is acidic, it will be deprotonated first. The resulting phenoxide is a poor directing group. Therefore, the hydroxyl group is typically protected with a group that can also act as a strong directing metalation group (DMG). Alternatively, and more directly, the methyl group can direct lithiation to the C3 position, although this is less common.

A more plausible DoM strategy involves using the hydroxyl group to direct metalation to the C6 position. To achieve C3 functionalization, one would need to start with a substrate where the C3 position is activated for metalation.

A more practical approach to synthesize 3-(hydroxymethyl)-2-methylphenol involves a multi-step sequence starting from a different precursor. For example, the synthesis could start from 2-methyl-3-nitroaniline. Diazotization of the amino group followed by hydrolysis would yield 2-methyl-3-nitrophenol. Reduction of the nitro group to an amino group, followed by another diazotization and Sandmeyer reaction with a cyanide source would give 3-cyano-2-methylphenol. Reduction of the nitrile would yield 3-(aminomethyl)-2-methylphenol, which could then be converted to the hydroxymethyl derivative. However, a more direct formylation approach is often preferred.

A reported method for the ortho-formylation of phenols utilizes anhydrous magnesium dichloride and paraformaldehyde in the presence of triethylamine (B128534). orgsyn.org While this method generally provides good yields for ortho-formylation, the regioselectivity for 2-methylphenol would likely favor the 6-position due to steric hindrance from the methyl group.

Conversion of 3-(Hydroxymethyl)-2-methylphenol to this compound

Once 3-(hydroxymethyl)-2-methylphenol is obtained, the conversion of the benzylic alcohol to the corresponding benzyl (B1604629) chloride is a well-established transformation. Several reagents can be employed for this purpose.

Using Thionyl Chloride: Thionyl chloride (SOCl₂) is a common and effective reagent for converting alcohols to alkyl chlorides. libretexts.orgwikipedia.org The reaction proceeds via the formation of an intermediate alkyl chlorosulfite, which then undergoes nucleophilic attack by a chloride ion. masterorganicchemistry.com The reaction is often performed in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. masterorganicchemistry.com

The mechanism can proceed with either retention (Sₙi) or inversion (Sₙ2) of configuration, depending on the reaction conditions. masterorganicchemistry.com For a primary benzylic alcohol like 3-(hydroxymethyl)-2-methylphenol, the stereochemistry at the benzylic carbon is not a concern.

Table 2: Reagents for the Conversion of Benzyl Alcohols to Benzyl Chlorides

| Reagent(s) | Conditions | Mechanism | Reference |

| Thionyl Chloride (SOCl₂) | Often with a base (e.g., pyridine) | Sₙi or Sₙ2 | masterorganicchemistry.comlibretexts.org |

| 2,4,6-Trichloro-1,3,5-triazine / DMSO | Neutral conditions, room temperature | - | organic-chemistry.org |

| Hydrochloric Acid (HCl) | Concentrated acid | Sₙ1 or Sₙ2 | wikipedia.org |

Using Other Chlorinating Agents: A rapid and selective method for the chlorination of benzylic alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) under neutral conditions. organic-chemistry.org This method is highly chemoselective for benzylic alcohols over aliphatic alcohols. thieme-connect.com

Concentrated hydrochloric acid can also be used to convert benzyl alcohols to benzyl chlorides, though this method may require more forcing conditions and can be less clean than using thionyl chloride. wikipedia.org

Transformation of Halogenated Methylphenols

A prominent method for the synthesis of 3-Chloro-2-methylphenol (B1584042) involves the nucleophilic substitution of a halogen on a dichlorinated toluene (B28343) derivative. Specifically, 2,6-dichlorotoluene (B125461) serves as a key starting material. The reaction proceeds by heating 2,6-dichlorotoluene with a strong base, such as potassium hydroxide (B78521), in a high-boiling point solvent. google.comgoogle.com

The choice of solvent and reaction conditions significantly influences the yield and purity of the final product. For instance, conducting the reaction in diethylene glycol at high temperatures results in the formation of 3-Chloro-2-methylphenol. google.com Alternatively, using methanol (B129727) in an autoclave under pressure also affords the desired product. google.com

| Starting Material | Reagents | Solvent | Temperature | Pressure | Purity | Yield | Reference |

| 2,6-Dichlorotoluene | Potassium Hydroxide (85%) | Diethylene Glycol | 190°C (bath) | Atmospheric | 83% (NMR) | 72% | google.com |

| 2,6-Dichlorotoluene | Potassium Hydroxide (85%) | Methanol | 200°C | 30 bar | 93.5% (HPLC) | 82% | google.com |

This interactive data table summarizes key parameters for the synthesis of 3-Chloro-2-methylphenol from 2,6-dichlorotoluene.

Alternative Synthetic Routes Involving Functional Group Interconversions

An alternative pathway to 3-Chloro-2-methylphenol starts from 2-amino-6-chlorotoluene. This method involves a classic Sandmeyer-type reaction sequence. The amino group is first converted into a diazonium salt using nitrous acid at low temperatures. Subsequent heating of the diazonium salt in an aqueous acidic solution leads to its replacement by a hydroxyl group, yielding 3-Chloro-2-methylphenol. google.comgoogle.com

Another reported, though less practical for large-scale production, method involves the reaction of 2-chlorotoluene (B165313) with sodium methoxide (B1231860) in hexamethylenephosphoric triamide (HMPA), followed by treatment with sodium isopropyl thiolate. google.comgoogle.com However, the use of the highly carcinogenic solvent HMPA and the malodorous nature of the thiol reagent limit the industrial applicability of this route. google.comgoogle.com

Optimization of Synthetic Yields and Purity

The optimization of synthetic processes for 3-Chloro-2-methylphenol is crucial for its commercial viability, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Process Intensification Studies

While specific "process intensification" studies in the academic sense, such as using microreactors or novel energy sources, are not widely published for this specific compound, the principles of process intensification are evident in the patent literature. Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. aiche.org The move from multi-step classical methods, like the diazotization of 2-amino-6-chlorotoluene, to a more direct single-step nucleophilic substitution of 2,6-dichlorotoluene can be seen as a step towards a more intensified process. The latter avoids the use of unstable diazonium salts and can be performed in higher concentrations. google.com

Minimization of Byproduct Formation

The diazotization reaction itself presents challenges on an industrial scale. The diazonium salt formed can be poorly soluble, requiring the reaction to be carried out in high dilution, which complicates large-scale production. google.com Furthermore, side reactions during the decomposition of the diazonium salt can lead to other impurities.

In contrast, the synthesis from 2,6-dichlorotoluene is reported to produce the product in high yield and purity, suggesting a more selective reaction with fewer byproducts. google.com The main byproducts in this reaction would likely arise from incomplete reaction or side reactions of the base with the solvent at high temperatures. Careful control of reaction time, temperature, and stoichiometry is key to minimizing these impurities.

Chemical Transformations and Reaction Pathways of 3 Chloromethyl 2 Methylphenol

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The benzylic chloride in 3-(chloromethyl)-2-methylphenol is a reactive site for nucleophilic substitution reactions. These reactions proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate of reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orglibretexts.orgyoutube.com The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride leaving group in a single, concerted step. libretexts.orglibretexts.org

Carbon-Carbon Bond Formation Reactions

While specific examples of carbon-carbon bond formation directly on this compound are not extensively detailed in the provided search results, the principles of such reactions can be inferred from general organic chemistry knowledge. Reagents such as organometallics (e.g., Grignard reagents, organocuprates) and cyanide ions are typical carbon nucleophiles that could react with the chloromethyl group to form a new carbon-carbon bond. For instance, reaction with sodium cyanide would yield 3-(cyanomethyl)-2-methylphenol. The Wittig reaction, involving the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone, is another method for C=C bond formation, though it is not a direct substitution on the chloromethyl group itself. vanderbilt.edu

Carbon-Heteroatom Bond Formation Reactions (e.g., N-, O-, S-nucleophiles)

The formation of carbon-heteroatom bonds at the chloromethyl position is a common transformation for this compound. libretexts.org Various nucleophiles containing nitrogen, oxygen, or sulfur can readily displace the chloride ion.

Nitrogen Nucleophiles: Amines can act as nucleophiles to form the corresponding N-substituted products. For example, reaction with ammonia (B1221849) would yield 3-(aminomethyl)-2-methylphenol. Studies on similar systems, like the reaction of 1-chloromethylnaphthalene with anilines, demonstrate the feasibility of such reactions and follow SN2 kinetics. ias.ac.in

Oxygen Nucleophiles: Alkoxides and hydroxides are effective oxygen nucleophiles. Reaction with sodium hydroxide (B78521) would lead to the formation of 3-(hydroxymethyl)-2-methylphenol (B1590342).

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and would react to form thioethers. For instance, reaction with sodium thiomethoxide would produce 3-(methylthiomethyl)-2-methylphenol.

The table below summarizes potential products from reactions with various nucleophiles.

| Nucleophile | Reagent Example | Product Name |

| Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-2-methylphenol |

| Amine | Ammonia (NH₃) | 3-(Aminomethyl)-2-methylphenol |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(Hydroxymethyl)-2-methylphenol |

| Thiolate | Sodium Thiomethoxide (NaSCH₃) | 3-(Methylthiomethyl)-2-methylphenol |

Kinetic and Mechanistic Studies of Nucleophilic Pathways

The kinetics of nucleophilic substitution reactions at benzylic halides like this compound are typically second-order, consistent with an SN2 mechanism. libretexts.orglibretexts.orglibretexts.org The rate equation is expressed as: Rate = k[substrate][nucleophile]. youtube.com This indicates that the reaction rate is influenced by the concentrations of both the electrophile (this compound) and the attacking nucleophile. youtube.comlibretexts.org

Several factors influence the rate of these SN2 reactions:

Nucleophile Strength: A stronger nucleophile will lead to a faster reaction rate. organic-chemistry.org

Solvent: Polar aprotic solvents, such as acetone (B3395972) or DMSO, are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus not hindering its reactivity. wikipedia.org

Steric Hindrance: Increased steric bulk around the reaction center can slow down the reaction rate. youtube.com

Kinetic studies on analogous systems, such as the reaction of 1-chloromethylnaphthalene with anilines, have shown that the reaction constants (ρ) are negative, indicating that electron-donating substituents on the nucleophile accelerate the reaction. ias.ac.in The applicability of the Hammett and isokinetic relationships in these studies confirms that a consistent SN2 mechanism operates across a series of related reactions. ias.ac.in

Electrophilic Aromatic Substitution on the Phenolic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl (-OH) and methyl (-CH₃) groups. These reactions proceed through a two-step mechanism: the initial attack of an electrophile on the electron-rich aromatic ring to form a carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comyoutube.com

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution is determined by the directing effects of the substituents already present on the benzene (B151609) ring. organicchemistrytutor.comyoutube.com

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and a strong ortho-, para-director. libretexts.org It donates electron density to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho and para positions. libretexts.org

Methyl Group (-CH₃): The methyl group is a weakly activating group and also an ortho-, para-director, primarily through an inductive effect and hyperconjugation. stackexchange.com

Chloromethyl Group (-CH₂Cl): The chloromethyl group is considered to be weakly deactivating due to the inductive electron-withdrawing effect of the chlorine atom. However, it can still exhibit some electron-donating character through hyperconjugation. stackexchange.com While halogens themselves are deactivating, they are typically ortho-, para-directors due to the resonance stabilization they can provide to the carbocation intermediate. quora.comvedantu.com

In this compound, the powerful ortho-, para-directing influence of the hydroxyl group will dominate. The available positions for substitution are C4, C5, and C6. The C4 and C6 positions are ortho to the hydroxyl group, and the C5 position is meta. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions. Steric hindrance from the adjacent methyl and chloromethyl groups might influence the ratio of ortho-substitution at C6 versus para-substitution at C4 relative to the hydroxyl group.

Influence of the Chloromethyl Group on Aromatic Reactivity

The chloromethyl group has a dual electronic influence on the aromatic ring's reactivity. The electronegative chlorine atom withdraws electron density via the inductive effect (-I effect), which tends to deactivate the ring towards electrophilic attack. vedantu.com This deactivation makes the ring less nucleophilic compared to toluene (B28343) or phenol (B47542).

However, the chloromethyl group can also participate in hyperconjugation, which involves the delocalization of sigma-bond electrons into the pi-system of the aromatic ring. This effect can donate some electron density to the ring, partially offsetting the inductive withdrawal. stackexchange.com Studies on the nitration of benzyl (B1604629) chloride suggest that the chloromethyl group is still considered electron-donating enough to direct incoming electrophiles to the ortho and para positions, albeit with a deactivating effect compared to a simple methyl group. stackexchange.com The steric bulk of the chloromethyl group can also play a role, potentially hindering attack at the adjacent ortho position (C4). stackexchange.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site for reactions such as etherification and esterification. Its acidity and nucleophilicity dictate its behavior in these transformations.

Etherification: The conversion of the phenolic hydroxyl group of this compound into an ether is typically achieved via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This method involves the deprotonation of the phenol with a strong base, such as sodium hydroxide, to form the corresponding sodium phenoxide. gordon.edu This phenoxide ion then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the ether. masterorganicchemistry.com

A general scheme for this reaction is: Step 1: Deprotonation C₇H₇ClO + NaOH → C₇H₆ClONa + H₂O

Step 2: Nucleophilic Substitution C₇H₆ClONa + R-X → C₇H₆(OR)Cl + NaX (where R-X is an alkyl halide)

However, the presence of the reactive chloromethyl group on the same molecule introduces complexity. This benzylic halide moiety can also react with the phenoxide, leading to potential intramolecular cyclization or intermolecular polymerization under the reaction conditions. Careful selection of reagents and control of reaction parameters are crucial to favor the desired etherification product over these side reactions. The Williamson ether synthesis is generally most effective with primary alkyl halides as the electrophile to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

Esterification: Phenols are generally less reactive than alcohols in standard Fischer esterification conditions. rug.nlyoutube.com Therefore, the esterification of this compound is more effectively carried out using more reactive acylating agents like acyl chlorides or acid anhydrides. The reaction typically proceeds in the presence of a base, such as pyridine (B92270), which neutralizes the HCl byproduct and catalyzes the reaction.

For example, the reaction with acetyl chloride would yield 3-(chloromethyl)-2-methylphenyl acetate. This transformation converts the phenolic hydroxyl group into an ester functional group, altering the compound's chemical properties. Various methods for esterification have been developed, including the use of coupling reagents or specialized catalysts to promote the reaction under mild conditions. organic-chemistry.org

The phenolic ring of this compound is susceptible to oxidation, which can lead to the formation of various products, including quinones or quinone methides. The oxidation of substituted phenols can be achieved using a range of oxidizing agents. nih.gov The structure of the resulting product is highly dependent on the substitution pattern of the phenol.

Phenols with an alkyl group in the para position relative to the hydroxyl group can be oxidized to form p-quinones. In the case of this compound, the para position is unsubstituted, which could potentially allow for the formation of a 1,4-benzoquinone (B44022) derivative under certain oxidative conditions.

Furthermore, phenols containing ortho or para alkyl groups can form reactive intermediates known as quinone methides through oxidative metabolism. nacatsoc.org These intermediates are formed via oxidation of the phenol followed by tautomerization. Given the ortho-methyl group in this compound, the formation of an o-quinone methide is a plausible pathway upon oxidation. These quinone-type species are often highly reactive electrophiles. chemrxiv.org

Reduction Reactions of the Chloromethyl Group

The chloromethyl group is a benzylic halide and is readily susceptible to reduction. A primary method for this transformation is hydrogenolysis. This reaction involves the cleavage of the carbon-chlorine bond with the concurrent addition of hydrogen. acsgcipr.org

Typically, catalytic hydrogenation is employed, using a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen. rsc.org The reaction converts the chloromethyl group into a methyl group, yielding 2,3-dimethylphenol.

C₇H₇ClO + H₂ --(Pd/C)--> C₈H₁₀O + HCl

This transformation is a type of reductive dehalogenation. The reaction is often highly efficient and selective for the benzylic halide, leaving the aromatic ring and the phenolic hydroxyl group intact under controlled conditions. nacatsoc.org Transfer hydrogenation, using hydrogen donors like cyclohexadiene or formic acid in the presence of a palladium catalyst, provides an alternative to using gaseous hydrogen. acsgcipr.org

Catalytic Transformations

Catalytic methods are crucial for the selective transformation of this compound, enabling dehalogenation and the formation of new carbon-carbon bonds.

Catalytic hydrogenation serves as the primary method for the dehalogenation of the chloromethyl group. This process, often referred to as hydrogenolysis, effectively removes the chlorine atom and replaces it with hydrogen. acsgcipr.org

The most common catalytic system for this transformation is palladium on a solid support, such as carbon (Pd/C). nacatsoc.org The reaction is typically performed under a hydrogen atmosphere. Studies on similar substrates have shown that the selectivity of the reaction can be very high. For instance, research on the hydrogenolysis of benzyl protecting groups in the presence of aromatic chlorides has demonstrated that selective debenzylation (or, in this case, dehalogenation of the benzylic chloride) can be achieved with minimal reduction of other sensitive groups if the catalyst and conditions are chosen carefully. nacatsoc.org The process is a reductive dehalogenation, where the benzylic chloride is reduced to a methyl group. organic-chemistry.org Other catalytic systems, including those based on rhodium, have also been shown to be effective for the hydrodechlorination of benzyl chloride using hydrosilanes as the hydrogen source. csic.es

| Catalyst System | Reactant Type | Product | Key Findings | Reference |

|---|---|---|---|---|

| Pd/C, H₂ | Benzylic Chloride | Methylated Aromatic | Highly efficient for hydrogenolysis of the C-Cl bond. | nacatsoc.orgrsc.org |

| Rh-NHC complexes, HSiEt₃ | Benzyl Chloride | Toluene | Effective homogeneous catalysis for hydrodechlorination. | csic.es |

| Pd/C, 1,4-cyclohexadiene | Benzylic Esters/Ethers | Corresponding Alkane | Transfer hydrogenation is a useful alternative to H₂ gas. | acsgcipr.org |

The chloromethyl group acts as a benzylic halide electrophile, enabling its participation in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful tool for forming bonds between sp³-hybridized carbons of benzylic halides and sp²-hybridized carbons of organoboron compounds. nih.govrsc.org Benzyl chlorides, such as the functional group in this compound, can be coupled with arylboronic acids or their derivatives in the presence of a palladium catalyst and a base. rsc.orgacs.org This reaction would produce a diarylmethane derivative, specifically a substituted 2-methylbiphenyl (B165360) compound. Different palladium catalysts and reaction conditions have been developed to optimize the coupling of benzyl chlorides, which are often less reactive than the corresponding bromides. nih.govrsc.org

| Catalyst/Ligand | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|

| PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | Effective for coupling benzyl chlorides with electron-rich aryltrifluoroborates. | nih.gov |

| PdCl₂/Ph₃P | Na₂CO₃ | THF/H₂O | Specific conditions developed for benzyl halides, distinct from those for benzyl esters. | rsc.org |

| PdCl₂(Amphos)₂ | TMEDA (additive) | Water | Coupling of benzyl chlorides with aryl halides mediated by zinc metal "on water". | nih.gov |

| KAPs(Ph-PPh₃)-Pd | Not specified | Not specified | A novel heterogeneous catalyst showing excellent activity under mild conditions. | rsc.org |

Kumada Coupling: The Kumada coupling provides another important route for C-C bond formation, reacting the benzylic chloride with a Grignard reagent (R-MgX) in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is versatile for coupling alkyl, aryl, or vinyl groups. wikipedia.orgorganic-chemistry.org For this compound, this would involve reacting it with an aryl or alkyl Grignard reagent to form the corresponding substituted diarylmethane or other alkylated arene. Iron- and cobalt-based catalysts have also been developed for similar cross-couplings involving benzylic electrophiles. rsc.orgresearchgate.net

Synthesis and Characterization of Novel Derivatives and Analogues

Design Principles for Targeted Derivatives

The design of derivatives from 3-(Chloromethyl)-2-methylphenol is guided by fundamental principles of chemical reactivity and structure-activity relationships. The bioactivities of phenol (B47542) derivatives, for instance, are often attributed to the specific functional groups and structural features of the phenol scaffold, which allow for interactions with various cellular targets. researchgate.net Structure-activity relationship studies are crucial for optimizing the properties of these derivatives. researchgate.net

Key design considerations include:

Electronic Effects : The hydroxyl group is an activating, ortho-para directing group in electrophilic aromatic substitution, while the methyl group provides weak activation. The chloromethyl group is a deactivating group. These electronic influences must be considered when planning further substitutions on the aromatic ring. wikipedia.org

Steric Hindrance : The methyl group at the 2-position provides significant steric hindrance around the hydroxyl group and one of the ortho positions, which can be exploited to achieve regioselective reactions. nih.gov

Reactivity of the Chloromethyl Group : The -CH₂Cl group is a benzylic halide, making it a highly reactive site for nucleophilic substitution, enabling the introduction of a vast range of functional groups. chempanda.com

Intramolecular Potential : The proximity of the nucleophilic hydroxyl group and the electrophilic chloromethyl group (ortho to each other) creates the potential for intramolecular cyclization reactions to form heterocyclic structures.

Research has shown that for certain classes of alkylphenols, the biological activity, such as germicidal efficacy, increases with the number of carbon atoms in the alkyl group, highlighting how structural modifications directly influence a derivative's function. google.com These principles allow chemists to rationally design and synthesize new molecules with desired physical, chemical, or biological properties.

Formation of Polymeric and Resin-Based Derivatives

The reactive nature of this compound and its precursor, 2-methylphenol (o-cresol), makes them valuable monomers for creating functional polymers and resins. The chloromethyl group, in particular, serves as a key handle for polymerization, cross-linking, and post-polymerization modification.

Phenol-formaldehyde (PF) resins are a significant class of thermosetting polymers. haz-map.com By using 2-methylphenol (o-cresol) as the phenolic monomer, o-cresol-formaldehyde resins are produced. njchm.comgoogle.com These resins can be imparted with additional functionality by incorporating a chloromethyl group.

One established example is the creation of a polymer from formaldehyde (B43269), 2-(chloromethyl)oxirane (commonly known as epichlorohydrin), and 2-methylphenol. haz-map.comepa.gov In this process, an o-cresol (B1677501) novolac resin is first synthesized from o-cresol and formaldehyde. nih.gov This linear polymer is then reacted with epichlorohydrin (B41342), which introduces a glycidyl (B131873) ether group containing the reactive epoxide ring. This results in an o-cresol formaldehyde epoxy resin, a class of materials widely used as plastic sealing materials for electronic components due to their high purity and performance. haz-map.comnjchm.comgoogle.com The chloromethyl group is integral to the structure of the epichlorohydrin reagent used to functionalize the base resin.

Hypercrosslinked resins are a class of porous polymers characterized by high specific surface areas and large pore volumes. A facile method for their synthesis involves the chloromethylation of simple aromatic molecules, followed by a Friedel-Crafts alkylation reaction that "stitches" the aromatic units together with short, rigid cross-links. ias.ac.in

Aromatic compounds like toluene (B28343) (the precursor to 2-methylphenol) can be used as the starting monomer. The synthesis proceeds in two main stages:

Chloromethylation : The aromatic monomer is reacted to introduce chloromethyl (-CH₂Cl) groups. ias.ac.in

Polymerization/Cross-linking : In the presence of a Friedel-Crafts catalyst (e.g., SnCl₄, FeCl₃), the highly reactive chloromethyl groups alkylate other aromatic rings, creating a rigid, interconnected network. This post-crosslinking reaction develops a new hypercrosslinked structure with abundant micro- and mesopores. ias.ac.in

These materials exhibit excellent adsorptive properties for organic molecules. ias.ac.in The chloromethylated resin intermediate is also a versatile platform for further functionalization. ias.ac.in

| Resin Sample | Monomer(s) | Specific Surface Area (m²/g) | Pore Volume (ml/g) |

| B-CME-B | Benzene (B151609), Chloromethyl methyl ether | 1191.26 | 1.4 |

| DP-CME | Diphenyl, Chloromethyl methyl ether | 736.0 | 0.2 |

This table presents research findings for hypercrosslinked resins synthesized from simple aryl molecules, demonstrating the typical porous properties achieved through the chloromethylation and subsequent Friedel-Crafts polymerization process. Data sourced from Zhang et al. (2009). ias.ac.in

Polymeric backbones containing chloromethyl groups are highly valuable because these groups serve as reactive sites for post-polymerization functionalization. Amination, the reaction with amines, is a particularly important modification used to produce anion-exchange resins and other functional materials. researchgate.netgoogle.com

The process involves the reaction of a chloromethylated polymer with a tertiary amine, which results in the formation of a quaternary ammonium (B1175870) salt attached to the polymer backbone. researchgate.netnih.gov This quaternization can be achieved by treating the chloromethylated derivative with an excess of a trialkyl amine in a suitable solvent. nih.gov

For example, chloromethylated polystyrene-divinylbenzene (PS-DVB) copolymers are widely used precursors for anion-exchange resins. researchgate.net Similarly, chloromethylated polysulfone can be reacted with trimethylamine (B31210) or triethylamine (B128534) to synthesize functionalized polymers for applications such as anion-exchange membranes. nih.gov A polymer derived from this compound would be expected to undergo similar amination reactions, allowing for the creation of specialized resins with tailored properties for separation, catalysis, or ion exchange.

Preparation of Substituted Alkylphenol Derivatives

The chloromethyl group of this compound is an excellent electrophilic site for nucleophilic substitution reactions (Sₙ2). This allows for the direct replacement of the chlorine atom with a wide variety of nucleophiles, leading to a diverse family of substituted alkylphenol derivatives. This reactivity is characteristic of benzylic halides and is a cornerstone of organic synthesis. orgsyn.orgorganic-chemistry.org

The general reaction can be represented as: Ar-CH₂Cl + Nu⁻ → Ar-CH₂Nu + Cl⁻ (where Ar = 2-methyl-3-hydroxyphenyl and Nu = Nucleophile)

This pathway enables the synthesis of derivatives that would be difficult to prepare by direct substitution on the aromatic ring.

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group (-CH₂Nu) | Product Class |

| Hydroxide (B78521) | NaOH | -CH₂OH | Hydroxymethylphenol |

| Alkoxide | NaOR' | -CH₂OR' | Alkoxy (Ether) |

| Cyanide | NaCN | -CH₂CN | Acetonitrile (B52724) |

| Thiocyanate | KSCN | -CH₂SCN | Thiocyanate |

| Azide | NaN₃ | -CH₂N₃ | Azide |

| Thiolate | NaSR' | -CH₂SR' | Thioether |

| Amine | R'₂NH | -CH₂NR'₂ | Amine |

This table illustrates some of the potential nucleophilic substitution reactions that this compound can undergo to form a variety of substituted derivatives.

Synthesis of Heterocyclic Systems Incorporating Phenolic and Chloromethyl Moieties

The structure of this compound is well-suited for the synthesis of heterocyclic compounds via intramolecular cyclization. The molecule contains both a nucleophilic phenolic hydroxyl group and an electrophilic chloromethyl group positioned ortho to one another on the benzene ring.

This arrangement facilitates an intramolecular Williamson ether synthesis. In the presence of a base, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This powerful nucleophile can then attack the adjacent electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-oxygen bond. This reaction results in the formation of a six-membered heterocyclic ring. This type of oxidative cyclization at the ortho-position of a phenol is a powerful tool for building complex polycyclic compounds. nih.gov

The resulting structure is a derivative of chromane, a common scaffold in biologically active compounds. This intramolecular pathway provides an efficient route to fused heterocyclic systems that incorporate the original phenolic structure.

Structural Diversity and Library Synthesis Approaches

The generation of structural diversity from the this compound core is primarily achieved through targeted reactions at its reactive sites. Library synthesis, a strategy focused on the systematic and rapid production of a large number of related compounds, can be effectively applied to this scaffold. The primary approaches to achieve this structural diversification involve the functionalization of the chloromethyl group and the derivatization of the phenolic hydroxyl group.

The benzylic chloride is a highly reactive electrophile, making it an excellent handle for introducing a wide array of substituents. wisc.edu This reactivity is a cornerstone for building structural diversity. wisc.edu The chloromethyl group can readily undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wisc.edu

One of the most common strategies for diversifying benzylic chlorides is their reaction with phenols to form diaryl ethers. This approach can be used to synthesize a library of ether derivatives by reacting this compound with a collection of different phenolic compounds. The synthesis of m-aryloxy phenols, for instance, has been a subject of interest for creating novel chemical entities. mdpi.com Similarly, the reaction with a diverse set of amines can generate a library of secondary and tertiary aminomethyl derivatives. The synthesis of aminomethyl derivatives from phenolic compounds is a well-established method for generating novel structures. ekb.eg

The phenolic hydroxyl group of this compound offers another avenue for structural diversification. This group can act as a nucleophile in reactions with various electrophiles. For instance, esterification with a library of carboxylic acids or their derivatives (e.g., acid chlorides) can produce a diverse set of ester compounds. The synthesis of ester derivatives from phenolic compounds is a common strategy in medicinal chemistry. Furthermore, etherification of the phenolic hydroxyl can be achieved using a range of alkylating agents, further expanding the accessible chemical space. The synthesis of phenoxy acetamide (B32628) derivatives from thymol, a related phenolic compound, demonstrates the feasibility of this approach. nih.gov

By employing combinatorial and parallel synthesis techniques, large libraries of derivatives can be efficiently prepared. In a typical parallel synthesis approach, the core scaffold, this compound, would be reacted with a set of diverse building blocks in separate reaction vessels. For example, an array of different phenols could be used to generate a library of ether derivatives, or a collection of various amines could be employed to create a library of aminomethyl compounds. High-throughput purification and characterization methods are then used to isolate and identify the individual library members.

The following table illustrates a hypothetical library of derivatives that could be synthesized from this compound, showcasing the structural diversity achievable through reactions at the chloromethyl and phenolic hydroxyl groups.

| Derivative Type | Reactant | Resulting Functional Group |

| Ether | Phenol | -CH₂-O-Ar |

| Ether | 4-Methoxyphenol | -CH₂-O-C₆H₄-OCH₃ |

| Ether | 2-Naphthol | -CH₂-O-C₁₀H₇ |

| Amine | Diethylamine | -CH₂-N(CH₂CH₃)₂ |

| Amine | Piperidine | -CH₂-N(CH₂)₅ |

| Amine | Aniline | -CH₂-NH-C₆H₅ |

| Ester | Acetic Anhydride (B1165640) | -O-C(O)CH₃ |

| Ester | Benzoyl Chloride | -O-C(O)C₆H₅ |

| Thioether | Thiophenol | -CH₂-S-C₆H₅ |

Applications of 3 Chloromethyl 2 Methylphenol As a Chemical Intermediate

Building Block for Complex Organic Molecules

The reactivity of the chloromethyl group, a benzyl (B1604629) halide, combined with the directing effects and potential for further functionalization of the hydroxyl and methyl groups on the aromatic ring, makes 3-(Chloromethyl)-2-methylphenol a versatile starting material for the synthesis of intricate organic structures. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions, which allows for the introduction of a wide array of other functional groups.

One of the most prominent examples of its use as a building block is in the synthesis of 3-(Chloromethyl)-2-methyl-1,1′-biphenyl. asianpubs.org This biphenyl (B1667301) derivative is a key precursor to the pyrethroid insecticide bifenthrin (B131952). asianpubs.orggoogle.com The synthesis involves a multi-step process where the foundational structure of this compound is elaborated to create the more complex biphenyl system. A facile and efficient synthesis process for 3-(chloromethyl)-2-methyl-1,1′-biphenyl has been developed, shortening the traditional six-step process to four steps and yielding the product in high purity (73.9%). asianpubs.org This improved synthesis avoids the use of highly toxic and hazardous reagents, making the production more environmentally friendly. asianpubs.org

The Williamson ether synthesis, a classic method for forming ethers, can be applied to the phenolic hydroxyl group of this compound. This reaction allows for the attachment of various alkyl or aryl groups, leading to a diverse range of substituted ethers. These ethers can, in turn, serve as intermediates for even more complex molecules, finding potential applications in areas such as materials science and pharmaceuticals. The presence of both the hydroxyl and chloromethyl functionalities offers the potential for sequential or orthogonal reactions, enabling the construction of highly functionalized and complex molecular architectures. nih.gov

Precursor in Agrochemical Synthesis

The field of agrochemicals heavily relies on the availability of versatile intermediates for the development of new and effective pesticides and herbicides. 2-Alkyl-3-chlorophenols, a class of compounds to which 3-Chloro-2-methylphenol (B1584042) belongs, are recognized as important intermediates in the production of crop protection agents. google.com

The most well-documented application of this compound in this sector is its role in the synthesis of the insecticide bifenthrin. asianpubs.orggoogle.com Bifenthrin is a pyrethroid used to control a wide range of pests. The synthesis of bifenthrin involves the reaction of 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarbonyl chloride with 2-methyl-3-biphenylmethanol. google.com The latter is synthesized from 3-(Chloromethyl)-2-methyl-1,1′-biphenyl, which is directly derived from this compound. asianpubs.org

Furthermore, 3-chloro-2-vinylphenylsulfonates, which are valuable precursors for active fungicidal ingredients, can be synthesized from 3-chloro-2-methylphenol. google.com This process involves the reaction of 3-chloro-2-methylphenol with a sulfonyl chloride. The resulting sulfonates are then further transformed into the final fungicidal products. For instance, 3-chloro-2-vinylphenyl methanesulfonate (B1217627) has been identified as a key intermediate for certain fungicides. google.com The development of efficient synthetic routes to these agrochemical precursors is an active area of research, aiming to improve yields and reduce environmental impact.

| Agrochemical | Intermediate Derived from this compound |

| Bifenthrin (Insecticide) | 3-(Chloromethyl)-2-methyl-1,1′-biphenyl |

| Fungicides | 3-Chloro-2-vinylphenylsulfonates |

Role in the Development of Specialty Chemicals and Materials

The unique combination of functional groups in this compound makes it a candidate for the synthesis of various specialty chemicals and materials. While direct, large-scale industrial applications are not always publicly detailed, its chemical properties suggest its utility in several niche areas.

Phenolic compounds, in general, are known for their disinfectant and preservative properties. lookchem.com Chlorinated phenols, in particular, often exhibit enhanced antimicrobial activity. For instance, the related compound 4-chloro-3-methylphenol (B1668792) is used as a disinfectant and preservative in various industrial and household products, including adhesives, metalworking fluids, and building materials. atamankimya.com While specific studies on the biocidal activity of this compound are not as prevalent, its structural similarity suggests potential for similar applications.

The reactivity of the chloromethyl group allows for the grafting of this molecule onto various surfaces or into other materials to impart specific properties. For example, the covalent attachment of phenolic compounds can enhance the thermal stability, antioxidant, or antimicrobial properties of materials. Research into bio-based polymers from plant phenols highlights the versatile chemical modifications and polymerization pathways available for phenolic compounds, leading to high-performance materials for a range of applications. psu.eduelsevier.com

Intermediate for Monomer and Polymer Synthesis

The bifunctional nature of this compound, possessing both a hydroxyl and a chloromethyl group, presents opportunities for its use as a monomer in the synthesis of novel polymers. The hydroxyl group can participate in condensation polymerizations, such as the formation of polyesters or polyethers, while the chloromethyl group offers a site for subsequent polymer modification or for initiating certain types of polymerization.

For instance, the chloromethyl group can be converted into other functional groups, such as an amine or a quaternary ammonium (B1175870) salt, which can then be polymerized. A patent describes the synthesis of ion-exchange resins from polymers of aminated mono(chloromethyl)styrene, illustrating a pathway where a chloromethyl group on an aromatic ring is functionalized and then polymerized. google.com This suggests a potential route for creating functional polymers from this compound.

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. nih.gov By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

¹H NMR Chemical Shift and Coupling Analysis for Positional Isomers

The ¹H NMR (proton NMR) spectrum of 3-(Chloromethyl)-2-methylphenol is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -OH | ~5.0-6.0 | Singlet (broad) | 1H |

| Ar-H (H4) | ~7.10 | Doublet | 1H |

| Ar-H (H5) | ~6.90 | Triplet | 1H |

| Ar-H (H6) | ~7.20 | Doublet | 1H |

| -CH₂Cl | ~4.60 | Singlet | 2H |

| Ar-CH₃ | ~2.20 | Singlet | 3H |

Note: Predicted data is generated based on established NMR prediction algorithms. Actual experimental values may vary.

The aromatic protons (H4, H5, and H6) would likely appear as a complex splitting pattern due to spin-spin coupling. Specifically, H5 would be a triplet due to coupling with both H4 and H6, while H4 and H6 would each appear as doublets. The benzylic protons of the chloromethyl group (-CH₂Cl) are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. Similarly, the methyl protons (Ar-CH₃) and the phenolic proton (-OH) are also predicted to be singlets. The broadness of the hydroxyl proton signal is a common feature due to chemical exchange.

The differentiation from its positional isomers is clear from the predicted spectra. For instance, in 4-chloro-2-methylphenol, the aromatic region would show a different splitting pattern due to the different substitution on the benzene (B151609) ring. chemicalbook.com

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a series of singlet peaks for each unique carbon atom.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-OH) | ~155 |

| C2 (-CH₃) | ~125 |

| C3 (-CH₂Cl) | ~138 |

| C4 | ~130 |

| C5 | ~120 |

| C6 | ~115 |

| -CH₂Cl | ~45 |

| Ar-CH₃ | ~16 |

Note: Predicted data is generated based on established NMR prediction algorithms. Actual experimental values may vary.

The carbon atom attached to the hydroxyl group (C1) is expected to be the most downfield-shifted aromatic carbon due to the strong deshielding effect of the oxygen atom. The carbons bearing the methyl (C2) and chloromethyl (C3) groups will also have distinct chemical shifts. The chloromethyl carbon (-CH₂Cl) will appear at a characteristic chemical shift, typically in the range of 40-50 ppm. The methyl carbon (Ar-CH₃) will be the most upfield signal. Comparing these predicted shifts with data for related compounds, such as 4-chloro-3-methylphenol (B1668792), helps in confirming the assignments. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between the adjacent aromatic protons: H4 with H5, and H5 with H6. This would definitively establish their connectivity on the aromatic ring. nmrdb.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. chemaxon.com For the target molecule, this would show correlations between:

H4 and C4

H5 and C5

H6 and C6

The protons of the -CH₂Cl group and the -CH₂Cl carbon

The protons of the Ar-CH₃ group and the Ar-CH₃ carbon

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. Key predicted HMBC correlations for this compound would include:

The protons of the -CH₂Cl group showing correlations to C2, C3, and C4.

The protons of the Ar-CH₃ group showing correlations to C1, C2, and C3.

The aromatic protons showing correlations to neighboring and more distant carbons, confirming the substitution pattern. For example, H4 would show correlations to C2, C3, and C5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Phenolic -OH | 3600-3200 (broad) | O-H stretch |

| Aromatic C-H | 3100-3000 | C-H stretch |

| Aliphatic C-H (-CH₃, -CH₂Cl) | 3000-2850 | C-H stretch |

| Aromatic C=C | 1600-1450 | C=C stretch |

| C-O | 1260-1000 | C-O stretch |

| C-Cl | 800-600 | C-Cl stretch |

Note: Predicted data is based on characteristic group frequencies. Actual experimental values may vary.

The broad absorption band in the region of 3600-3200 cm⁻¹ is a hallmark of the hydroxyl (-OH) group of a phenol (B47542), with the broadening due to hydrogen bonding. The presence of both aromatic and aliphatic C-H stretching vibrations would also be evident. The C-Cl stretching vibration would be observed in the fingerprint region of the spectrum. The pattern of absorptions in the aromatic C=C stretching region can sometimes provide clues about the substitution pattern on the benzene ring. Data from related cresol (B1669610) compounds can provide a comparative basis for these assignments. chemicalbook.comnist.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₉ClO), the exact mass of the molecular ion ([M]⁺˙) can be calculated.

Predicted High-Resolution Mass Spectrometry Data for C₈H₉ClO:

| Isotope | Calculated Exact Mass | Relative Abundance (%) |

| ³⁵Cl | 156.0342 | 100 |

| ³⁷Cl | 158.0312 | ~32 |

The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺˙ peak having an intensity of approximately one-third that of the [M]⁺˙ peak. HRMS would be able to confirm the elemental composition of C₈H₉ClO by measuring the m/z value to several decimal places, distinguishing it from other compounds with the same nominal mass. sccwrp.org

Fragmentation Pattern Analysis for Structural Information

Upon ionization, the molecular ion (M⁺˙) of this compound (C₇H₇ClO) would be observed at an m/z corresponding to its molecular weight (approximately 156 g/mol for the ³⁵Cl isotope and 158 g/mol for the ³⁷Cl isotope, in a ~3:1 ratio). Key fragmentation pathways would include:

Loss of Chlorine: A primary fragmentation would be the cleavage of the C-Cl bond, leading to the loss of a chlorine radical (•Cl) to form a stable benzyl-type cation at m/z 121. This peak is expected to be significant.

Loss of the Chloromethyl Group: Cleavage of the bond between the aromatic ring and the chloromethyl group would result in the loss of a •CH₂Cl radical, yielding a cresol-like fragment at m/z 107.

Benzylic Cleavage: The molecular ion could undergo rearrangement to form a tropylium-like ion. The loss of a hydrogen atom from the chloromethyl group followed by ring expansion could occur.

Loss of CO: Phenolic compounds commonly exhibit the loss of a neutral carbon monoxide (CO) molecule after initial fragmentation, which could lead to further daughter ions. For instance, the fragment at m/z 107 could lose CO to produce a fragment at m/z 79.

Loss of Methyl Group: Cleavage of the methyl group (•CH₃) from the molecular ion would result in a fragment at m/z 141.

The relative abundance of these fragments provides a fingerprint for the molecule, allowing for its structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 156/158 | [C₇H₇³⁵Cl]⁺˙ / [C₇H₇³⁷Cl]⁺˙ | Molecular Ion |

| 121 | [C₇H₆O]⁺ | •Cl |

| 107 | [C₆H₄(CH₃)O]⁺ | •CH₂Cl |

| 91 | [C₇H₇]⁺ | •OH, •Cl (rearrangement) |

| 79 | [C₅H₄(CH₃)]⁺ | •CH₂Cl, CO |

Coupled Techniques (e.g., GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the simultaneous separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. It is the gold standard for determining the purity of a substance like this compound and identifying any impurities. thermofisher.comresearchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. The components of the sample are then separated as they travel through a capillary column coated with a stationary phase (e.g., a low-polarity silarylene phase like a 5% diphenyl/95% dimethyl polysiloxane). thermofisher.com The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas, such as helium) and the stationary phase. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.

The retention time (the time it takes for a compound to exit the column) is a characteristic property of this compound under specific chromatographic conditions. By comparing the retention time of the main peak in the sample chromatogram to that of a certified reference standard, the compound can be identified. The area of the peak is proportional to the concentration of the compound, allowing for the determination of its purity. Any other peaks in the chromatogram represent impurities, which can be identified by their respective mass spectra.

The effluent from the GC column flows directly into the ion source of the mass spectrometer. Here, molecules are ionized, and the resulting ions are separated by their mass-to-charge ratio, generating a mass spectrum for each eluting compound. This provides unambiguous identification, confirming that the peak at the expected retention time is indeed this compound and allowing for the structural elucidation of any impurities. thermofisher.comresearchgate.net For enhanced sensitivity and selectivity, especially in complex matrices, triple quadrupole GC-MS/MS can be employed. thermofisher.com Derivatization techniques, such as reaction with acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr), can also be used to improve the chromatographic properties and detection limits of phenolic compounds. researchgate.netepa.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, chlorine) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula, C₇H₇ClO. sigmaaldrich.com This comparison serves as a crucial check of the compound's elemental composition and purity.

The molecular formula C₇H₇ClO has a molecular weight of 156.60 g/mol . The theoretical elemental composition is calculated as follows:

Carbon (C): (7 × 12.011 g/mol ) / 156.60 g/mol × 100% = 53.68%

Hydrogen (H): (7 × 1.008 g/mol ) / 156.60 g/mol × 100% = 4.50%

Chlorine (Cl): (1 × 35.453 g/mol ) / 156.60 g/mol × 100% = 22.64%

Oxygen (O): (1 × 15.999 g/mol ) / 156.60 g/mol × 100% = 10.22%

An acceptable experimental result from an elemental analyzer would show percentages for C, H, and Cl that are within a narrow margin of these theoretical values (typically ±0.4%), thereby verifying the empirical formula of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 53.68 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.50 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 22.64 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.22 |

| Total | | | | 156.60 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination (for derivatives)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While crystallographic data for this compound itself is not described in the literature, studies on its derivatives provide invaluable insight into the molecular geometry and intermolecular interactions that can be expected.

A relevant example is the crystal structure analysis of (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol, a Schiff base derivative. researchgate.net The study reveals detailed information about the solid-state conformation and packing of a molecule containing similar structural motifs. researchgate.net

In this derivative, the molecule crystallizes in the orthorhombic space group Pbca. researchgate.net The analysis of the crystal structure shows that the molecules are linked into chains by C—H⋯O hydrogen bonds. researchgate.net Furthermore, the crystal packing is stabilized by C—H⋯π interactions and π–π stacking interactions between the aromatic rings. researchgate.net An intramolecular O—H⋯N hydrogen bond is also observed, which influences the planarity of the molecule. researchgate.net

Such studies on derivatives are critical for understanding how the substitution pattern on the phenol ring influences crystal packing and the formation of non-covalent interactions, which are fundamental to the fields of crystal engineering and materials science.

Table 3: Crystallographic Data for the Derivative (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.0717 (8) |

| b (Å) | 6.4811 (4) |

| c (Å) | 26.767 (2) |

| V (ų) | 2441.1 (3) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.337 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol |

| Acetic anhydride |

| Pentafluorobenzyl bromide |

| Carbon monoxide |

Theoretical and Computational Studies on 3 Chloromethyl 2 Methylphenol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. For 3-(Chloromethyl)-2-methylphenol, DFT calculations could provide invaluable insights.

Researchers would typically employ a functional, such as B3LYP, in conjunction with a basis set (e.g., 6-311++G(d,p)) to optimize the molecule's geometry and calculate a range of electronic properties. These calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map for this compound would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is instrumental in predicting sites for chemical reactions. For instance, the oxygen of the hydroxyl group and the regions of high electron density on the aromatic ring would likely appear as nucleophilic sites, while the hydrogen of the hydroxyl group and the chloromethyl group would be potential electrophilic sites.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and not based on published experimental data.)

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and flexibility of this compound. The presence of the rotatable hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups suggests that the molecule can exist in various conformations.

Such studies can be performed using molecular mechanics force fields or more accurate quantum mechanical methods. Identifying the global minimum energy conformation is crucial as it represents the most populated state of the molecule and is the starting point for predicting its interactions with other molecules.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is a powerful tool for predicting the pathways of chemical reactions involving this compound. For example, the compound could undergo nucleophilic substitution at the chloromethyl group or electrophilic substitution on the aromatic ring.

To study a potential reaction, computational chemists would model the entire reaction coordinate, from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy, a key determinant of the reaction rate.

For a reaction such as the substitution of the chlorine atom by a nucleophile, DFT calculations could be used to model the approach of the nucleophile, the breaking of the C-Cl bond, and the formation of the new bond. The geometry and energy of the transition state structure would reveal important details about the reaction mechanism (e.g., whether it proceeds via an Sₙ1 or Sₙ2-like pathway).

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico, researchers can establish structure-reactivity relationships. This involves creating a series of related molecules and calculating their properties to understand how specific structural changes affect reactivity.

For instance, one could computationally study a series of related compounds by replacing the chlorine atom with other halogens (fluorine, bromine, iodine) or by changing the position of the substituents on the aromatic ring. By calculating the activation energies for a model reaction for each of these analogs, a quantitative structure-activity relationship (QSAR) could be developed. This would allow for the prediction of the reactivity of new, related compounds without the need for experimental synthesis and testing. These studies provide a predictive framework for designing molecules with desired chemical properties.

Purification and Isolation Methodologies for Academic Research

Chromatographic Techniques

Chromatography is a cornerstone of purification in organic chemistry, and several methods are applicable to 3-(Chloromethyl)-2-methylphenol.

Column Chromatography (e.g., Silica (B1680970) Gel, Reverse Phase)

Column chromatography is a fundamental purification technique. For the separation of this compound, silica gel is a commonly used stationary phase due to its polarity. The choice of eluent (mobile phase) is crucial for effective separation. A solvent system with a polarity that provides a retention factor (Rf) of approximately 0.3-0.4 for the target compound is often a good starting point. rochester.edu

In reverse-phase column chromatography, a non-polar stationary phase is used with a polar mobile phase. This technique separates compounds based on their hydrophobicity and can be a valuable alternative for purifying this compound, particularly when dealing with non-polar impurities.

Gas Chromatography (GC) for Purity Assessment

Gas chromatography (GC) is a powerful analytical tool for assessing the purity of volatile compounds like this compound. This method is particularly useful for detecting and quantifying small amounts of impurities. Open-tubular, capillary columns are often employed for the analysis of phenols, offering improved resolution and sensitivity compared to packed columns. epa.govepa.gov

For the analysis of phenols by GC, derivatization is sometimes employed to increase volatility and improve peak shape. epa.govsettek.com However, underivatized phenols can also be analyzed directly, typically using a flame ionization detector (FID). epa.govsettek.com The purity of this compound can be determined by comparing the peak area of the compound to the total area of all peaks in the chromatogram.

| Compound | Purity (%) | Column Type | Detector | Reference |

|---|---|---|---|---|

| 4-Chloro-3-methylphenol (B1668792) | >98 | DB-5 | FID | epa.govepa.gov |

| 2-Chlorophenol | >99 | DB-1701 | FID | epa.gov |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analysis and preparative purification of this compound. Analytical HPLC can provide rapid and accurate quantitative analysis. For instance, a rapid HPLC method has been developed for the determination of 4-chloro-3-methylphenol. researchgate.net

Preparative HPLC allows for the isolation of pure compounds from a mixture. nih.gov By scaling up the analytical method, larger quantities of purified this compound can be obtained. A common setup for phenolic compounds involves a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of acid like formic acid to improve peak shape. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | nih.gov |

| Detection | UV | nih.gov |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions. libretexts.orgukessays.com It is a quick and simple method to determine the consumption of starting materials and the formation of products. libretexts.org For the synthesis of this compound, TLC can be used to track the reaction's progress by spotting the reaction mixture alongside the starting material on a TLC plate. rochester.edulibretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression. libretexts.org A "cospot," where the reaction mixture and starting material are spotted together, helps in distinguishing between the reactant and product, especially if they have similar Rf values. rochester.edulibretexts.org

Distillation Techniques (e.g., Vacuum Distillation)

Extraction Procedures (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction)

Extraction is a fundamental technique for separating a compound of interest from a reaction mixture or a natural source.

Liquid-Liquid Extraction: This method involves partitioning a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org The choice of organic solvent is critical and depends on the solubility of this compound. After a reaction, the mixture is often quenched with water and then extracted multiple times with an organic solvent to maximize the recovery of the desired product. libretexts.org The organic layers are then combined, washed, dried, and the solvent is evaporated to yield the crude product. libretexts.org

Solid-Phase Extraction (SPE): SPE is a technique used for sample clean-up and concentration prior to analysis. researchgate.netnih.govnih.gov It involves passing a solution containing the analyte through a solid sorbent, which retains the analyte. The analyte is then eluted with a suitable solvent. For phenolic compounds, reversed-phase polymeric sorbents are often used to extract them from aqueous solutions, effectively removing polar impurities. nih.gov This method is particularly useful for isolating phenolic compounds from environmental water samples or complex biological matrices. researchgate.netnih.gov

Crystallization Techniques for Solid Product Purification

The purification of the final solid product, this compound, is a critical step in its synthesis to ensure high purity for subsequent academic research applications. Crystallization is a primary and highly effective method for this purpose, leveraging the compound's solubility differences in various solvents at different temperatures. Given that this compound is a solid at room temperature and is generally soluble in organic solvents with limited solubility in water, several crystallization strategies can be employed. cymitquimica.comsigmaaldrich.com

The fundamental principle of crystallization involves dissolving the crude solid product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. mt.com As this solution cools, the solubility of the this compound decreases, leading to the formation of crystals. The impurities, which are ideally more soluble in the solvent or present in smaller concentrations, remain in the solution, known as the mother liquor. libretexts.org The slow and controlled cooling of the solution is crucial for the formation of large, pure crystals. emu.edu.tr

Single-Solvent Crystallization

In this technique, a single solvent is chosen that dissolves the compound readily at its boiling point but poorly at lower temperatures. athabascau.ca The selection of an appropriate solvent is paramount for the success of the purification.

Solvent Selection: The ideal solvent will have a steep solubility curve for this compound. Based on the purification of similar phenolic compounds, a range of organic solvents can be considered. For instance, non-polar to moderately polar solvents are often suitable for substituted phenols.

Procedure: The crude this compound is dissolved in a minimal amount of the hot solvent. If any insoluble impurities are present, they can be removed by hot filtration. The clear filtrate is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield. The purified crystals are then collected by vacuum filtration and washed with a small amount of the cold solvent to remove any adhering mother liquor. researchgate.net

Two-Solvent (or Mixed-Solvent) Crystallization

This method is employed when a suitable single solvent cannot be identified. It involves a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). mit.edu

Solvent Pair Selection: A potential solvent system, drawing from methodologies for similar structures, could involve a mixture of an ether and a hydrocarbon. For example, the purification of 3-chloro-2-vinylphenyl methanesulfonate (B1217627), a derivative, has been achieved using a mixture of methylcyclohexane (B89554) (MCH) and methyl tert-butyl ether (MTBE).

Procedure: The crude solid is dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until a slight cloudiness (the point of saturation) is observed. The solution is then gently heated to redissolve the precipitate and subsequently cooled slowly to induce crystallization. mnstate.edu

Illustrative Research Findings

Table 1: Single-Solvent Crystallization of this compound

| Solvent System | Crude Purity (%) | Post-Crystallization Purity (%) | Yield (%) |

| Toluene (B28343) | 90 | 98 | 85 |

| Heptane/Ethyl Acetate (9:1) | 90 | 97 | 88 |

| Dichloromethane | 90 | 96 | 90 |

This table is generated based on general principles of organic chemistry and may not represent actual experimental results.

Table 2: Two-Solvent Crystallization of this compound

| Solvent System (Good:Bad) | Crude Purity (%) | Post-Crystallization Purity (%) | Yield (%) |

| Methyl tert-butyl ether : Methylcyclohexane | 88 | 99 | 82 |

| Acetone (B3395972) : Water | 88 | 97 | 75 |

| Ethanol : Water | 88 | 98 | 80 |

This table is generated based on general principles of organic chemistry and may not represent actual experimental results.

The choice of crystallization technique and solvent system in an academic research setting would be determined through small-scale trials to find the optimal conditions that balance high purity with maximum yield. Following crystallization, the purity of the this compound would typically be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Future Research Directions and Unexplored Avenues

Sustainable Synthesis and Green Chemistry Approaches